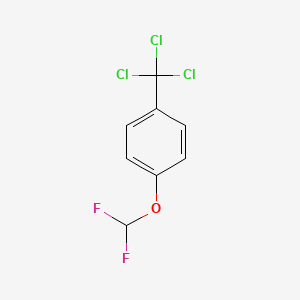
4-(4-Chloro-3,3,4-trifluoro-1-cyclobuten-1-yl)nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chloro-3,3,4-trifluoro-1-cyclobuten-1-yl)nitrobenzene, or 4-CNBCNB, is a nitrobenzene derivative with a cyclobutenyl substituent. It is an important organic compound that has a wide range of applications in scientific research, including organic synthesis and drug development. 4-CNBCNB is a highly versatile compound that can be used for a variety of purposes, including catalysis and drug synthesis.
Wissenschaftliche Forschungsanwendungen
4-CNBCNB has a wide range of applications in scientific research. It is used as a catalyst in organic synthesis reactions, such as the synthesis of a variety of heterocyclic compounds. 4-CNBCNB is also used in the synthesis of various drugs, including antibiotics, antifungals, and antivirals. Furthermore, 4-CNBCNB is used in the development of polymers and other materials for various applications.
Wirkmechanismus
The mechanism of action of 4-CNBCNB is not fully understood. However, it is believed to act as an electron-withdrawing group, which increases the electron density of the adjacent atom and facilitates the formation of new bonds. It is also believed to act as an acid, which increases the rate of reaction by protonating the reactant molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CNBCNB are not fully understood. However, it is believed to have a wide range of effects on the body, including the inhibition of enzyme activity, the regulation of gene expression, and the modulation of cell signaling pathways. Furthermore, 4-CNBCNB has been shown to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The major advantage of using 4-CNBCNB in laboratory experiments is its high reactivity and low toxicity. This makes it a safe and effective reagent for a variety of reactions. However, 4-CNBCNB is also sensitive to light and heat, which can cause it to decompose and form unwanted byproducts. Furthermore, it is expensive and can be difficult to obtain in large quantities.
Zukünftige Richtungen
There are many potential future directions for 4-CNBCNB research. These include the development of new synthesis methods, the exploration of its potential applications in drug synthesis, and the further investigation of its biochemical and physiological effects. Additionally, research could be conducted on the development of new catalysts based on 4-CNBCNB and the optimization of existing catalysts. Finally, further research could be conducted on the development of new materials based on 4-CNBCNB, such as polymers and nanomaterials.
Synthesemethoden
4-CNBCNB can be synthesized via a two-step reaction involving the reaction of 4-chloro-3,3,4-trifluoro-1-cyclobuten-1-yl bromide with sodium nitrite in acetic acid. The first step involves the formation of a diazonium salt, followed by the reaction of the salt with hydrazine to form 4-CNBCNB.
Eigenschaften
IUPAC Name |
1-(4-chloro-3,3,4-trifluorocyclobuten-1-yl)-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3NO2/c11-10(14)8(5-9(10,12)13)6-1-3-7(4-2-6)15(16)17/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNXIMQGFCBWSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(C2(F)Cl)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Chloro-4-[2,6-dichloro-3-fluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B6311177.png)

![2-Chloro-4-(chlorodifluoromethoxy]aniline](/img/structure/B6311187.png)

![4-[2-Hydrazinylidene-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile](/img/structure/B6311193.png)


![2,4-Dichloro-3-(chlorodifluoromethoxy]aniline](/img/structure/B6311210.png)


